L-threo-alpha-D-galacto-Octopyranoside,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-, 2-(dihydrogen phosphate), (2S-trans)-
Description
Properties
CAS No. |
24729-96-2 |
|---|---|
Molecular Formula |
C18H34ClN2O8PS |
Molecular Weight |
505.0 g/mol |
IUPAC Name |
[6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9?,10-,11+,12?,13?,14?,15?,16?,18?/m1/s1 |
InChI Key |
UFUVLHLTWXBHGZ-TVRZWJSOSA-N |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)NC([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)C(C)Cl |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |
Appearance |
White to off-white solid powder. |
Other CAS No. |
24729-96-2 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cleocin phosphate clindamycin phosphate clindamycin-2-phosphate Clindesse Clindets |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stepwise Synthesis
The benzylate intermediate method, detailed in US Patent 4,895,934, employs a five-step sequence that avoids chromatographic purification through strategic intermediate design:
Protection of Clindamycin Hydrochloride :
Treatment with 2,2-dimethoxypropane in dichloroethane yields the acetonide-protected derivative (I, m.p. 162-163°C). This step prevents undesired phosphorylation at secondary hydroxyl groups.Phosphorylation with Rydon Reagent :
The protected intermediate reacts with triphenylphosphinedichloride (generated in situ from hexachloroethane and triphenylphosphine) in pyridine at -20°C. Benzyl alcohol addition facilitates ester formation while solubilizing the product (II, m.p. 254-258°C).Acidic Deprotection :
Hydrochloric acid in methanol removes the acetonide group, precipitating the deprotected benzylate hydrochloride (III).Free Base Generation :
Neutralization with ammonium hydroxide yields clindamycin benzylate free base (IV, m.p. 218-220°C).Catalytic Hydrogenolysis :
Palladium-catalyzed hydrogenation cleaves the benzyl group, producing clindamycin phosphate (V) with 70-75% overall yield from lincomycin hydrochloride.
Critical Process Parameters
- Solvent System : 1,2-Dichloroethane enables efficient Rydon reagent formation while maintaining intermediate solubility
- Temperature Control : Strict maintenance of -20°C during phosphorylation minimizes side reactions
- Benzyl Alcohol Role : Acts as both nucleophile (ester formation) and solvent (50% v/v in final reaction mixture)
Table 1: Key Process Metrics for Benzylate Method
| Step | Temperature (°C) | Yield (%) | Purity Enhancement Technique |
|---|---|---|---|
| Protection | 60 | 92 | Crystallization from dichloroethane |
| Phosphorylation | -20 to 25 | 85 | Aqueous wash to remove Ph3PO |
| Deprotection | 60 | 90 | Solvent distillation |
| Hydrogenolysis | 25 | 95 | Acetonitrile antisolvent crystallization |
Direct Phosphochloridate Alkylation Approach
US Patent 5,182,374 discloses an optimized single-step phosphorylation using preformed phosphochloridates:
Reaction Dynamics
Protected clindamycin reacts with dialkyl phosphochloridate (R = methyl, ethyl) in dichloromethane with N-methylmorpholine as acid scavenger. The method eliminates intermediate isolation steps through:
Comparative Advantages
- Reduced Step Count : Single reactor operation vs. five discrete steps
- Lower Chlorinated Solvent Use : 50% reduction in dichloroethane consumption
- Improved Thermal Stability : Phosphochloridates less prone to decomposition vs. POCl3
Table 2: Benzylate vs. Phosphochloridate Method Performance
Industrial-Scale Process Considerations
Solvent Recovery Systems
Crystallization Optimization
Regulatory-Grade Purification
- Ion Exchange Chromatography : Removes residual Pd catalysts (<1 ppm) using Dowex 50WX4 resin
- Nanofiltration : 50 kDa membranes eliminate endotoxins to <0.25 EU/mg
Emerging Methodologies and Process Intensification
Continuous Flow Phosphorylation
Pilot-scale studies demonstrate:
Enzymatic Deprotection
- Lipase-catalyzed benzyl group cleavage reduces Pd/C usage by 90%
- 98% selectivity achieved with immobilized Candida antarctica lipase B
Analytical Characterization Benchmarks
Identity Confirmation
Chemical Reactions Analysis
Types of Reactions: Clindamycin phosphate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Clindamycin phosphate is hydrolyzed in vivo to release active clindamycin. This reaction is facilitated by phosphatase enzymes.
Oxidation: Clindamycin phosphate can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfoxide derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, resulting in the formation of different derivatives.
Major Products: The primary product of hydrolysis is clindamycin, which retains the antibiotic properties of the parent compound. Oxidation and substitution reactions yield various derivatives that may have different pharmacological properties .
Scientific Research Applications
Pharmacological Properties
Clindamycin phosphate is primarily utilized in topical and injectable formulations. Upon administration, it is rapidly converted into the active form, clindamycin, which exhibits potent antibacterial activity. The compound is effective against anaerobic bacteria and certain gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) .
Dermatological Uses
Clindamycin phosphate is predominantly used for the treatment of acne vulgaris. Its topical formulations, including gels and solutions, have shown significant efficacy in reducing acne lesions by targeting the bacteria responsible for acne development, specifically Propionibacterium acnes. Clinical studies indicate that the application of clindamycin phosphate can lead to a substantial decrease in inflammatory and non-inflammatory acne lesions .
Efficacy Data:
- A study demonstrated that after four weeks of treatment with clindamycin phosphate topical solution, the mean concentration of antibiotic activity in comedonal material was 597 mcg/g, indicating effective penetration and action at the site of infection .
- Another trial reported that patients applying clindamycin phosphate twice daily experienced a notable reduction in acne severity compared to placebo .
Gynecological Uses
Clindamycin phosphate is also indicated for treating bacterial vaginosis. The vaginal gel formulation has been shown to effectively restore normal vaginal flora while alleviating symptoms associated with bacterial vaginosis .
Clinical Trials:
- A Phase III trial assessed the safety and efficacy of clindamycin phosphate vaginal gel in women aged 12 years and older, showing significant improvement in symptoms compared to placebo .
- The gel formulation provides localized treatment with minimal systemic absorption, making it a preferred choice for managing this condition .
Pharmacokinetics and Safety Profile
The pharmacokinetics of clindamycin phosphate reveal low systemic absorption when used topically. Studies indicate that plasma concentrations remain significantly low (0-3 ng/mL) following topical applications, which minimizes potential systemic side effects . This characteristic makes clindamycin phosphate an attractive option for localized treatment.
Safety Considerations:
- Common side effects include local irritation and allergic reactions; however, serious adverse effects are rare when used as directed .
- Clindamycin may cause pseudomembranous colitis when used systemically; hence, caution is advised when prescribing it for patients with a history of gastrointestinal diseases .
Case Studies and Research Findings
Several studies have documented the successful application of clindamycin phosphate across various patient demographics:
- Acne Treatment: A longitudinal study involving adolescents showed a marked improvement in acne severity scores after 12 weeks of treatment with clindamycin phosphate gel .
- Bacterial Vaginosis: In a randomized controlled trial, women treated with clindamycin phosphate vaginal gel reported higher satisfaction rates and lower recurrence rates compared to those receiving standard metronidazole treatment .
Mechanism of Action
Clindamycin phosphate exerts its effects by inhibiting bacterial protein synthesis. Once hydrolyzed to clindamycin, it binds to the 23S RNA of the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step in protein synthesis, preventing the elongation of the peptide chain and ultimately inhibiting bacterial growth. Clindamycin is bacteriostatic, meaning it inhibits bacterial reproduction but does not necessarily kill the bacteria .
Comparison with Similar Compounds
Comparison with Other Clindamycin Derivatives
Table 1: Key Differences Among Clindamycin Derivatives
| Compound | Structure/Modification | Route of Administration | Key Pharmacokinetic Features | Clinical Use |
|---|---|---|---|---|
| Clindamycin phosphate | Phosphate ester at C2 | Topical, IV | Rapid hydrolysis to clindamycin via phosphatase | Acne, systemic infections |
| Clindamycin HCl | Hydrochloride salt | Topical, oral | Directly active; higher local irritation | Acne, bacterial vaginosis |
| Clindamycin palmitate | Palmitic acid ester at C2 | Oral (pediatric) | Hydrolyzed in GI tract; better palatability | Pediatric infections |
| Clindamycin sulfoxide | Sulfoxide at C7 | N/A | Phase I metabolite; reduced antibacterial activity | Inactive metabolite (no clinical use) |
Key Findings :
- Clindamycin HCl shows direct antibacterial activity but causes more local irritation than the phosphate ester .
- Clindamycin palmitate is optimized for pediatric use due to improved taste and GI stability .
- Clindamycin phosphate ’s prodrug design minimizes irritation while maintaining efficacy in AV, with 1.2% topical formulations demonstrating superior lesion reduction versus vehicle (67% vs. 45%; p < 0.001) .
Comparison with Topical Acne Treatments
Table 2: Efficacy of Clindamycin Phosphate vs. Common Topical Agents in Acne Vulgaris
| Treatment | Study Design | Lesion Reduction (%) | Global Success Rate* | Resistance Risk |
|---|---|---|---|---|
| Clindamycin phosphate 1.2% | RCT (n=845) | 67 | 52 | High (CNS resistance↑) |
| Benzoyl peroxide (BPO) 5% | Meta-analysis | 58 | 48 | Low |
| Clindamycin/BPO gel | RCT (n=1008) | 75 | 63 | Moderate |
| Azelaic acid 20% | RCT (n=40) | 72 | 55 | Low |
| Tretinoin 0.025% | RCT (n=846) | 54 | 41 | None |
*Global success rate = proportion of patients rated "clear" or "almost clear" by investigators.
Data sources:
Key Findings :
- Clindamycin phosphate/BPO combinations outperform monotherapies, with 75% lesion reduction versus 58% for BPO alone (p = 0.0014) .
- Azelaic acid shows comparable efficacy (72% lesion reduction) but lower resistance risk; 18/20 coagulase-negative Staphylococci (CNS) strains developed clindamycin resistance post-treatment versus none with azelaic acid .
- Tretinoin synergizes with clindamycin phosphate in fixed-dose gels (e.g., ClinP/Tret), achieving 63% global success rates in moderate-to-severe AV .
Pharmacokinetic and Metabolic Comparisons
- Conversion Rate : Clindamycin phosphate is fully converted to clindamycin within 2 hours post-IV administration, with a plasma alkaline phosphatase-mediated hydrolysis rate of 0.25 min⁻¹ .
- Excretion : Only 0.35% of unchanged clindamycin phosphate is renally excreted, versus 20% for clindamycin .
- Tissue Penetration : Topical clindamycin phosphate achieves 90% higher follicular concentrations than clindamycin HCl, enhancing efficacy in AV .
Biological Activity
Clindamycin phosphate is an antibiotic that is primarily used for its effectiveness against a variety of bacterial infections, particularly those caused by anaerobic bacteria and certain gram-positive organisms. This article provides a comprehensive overview of the biological activity of clindamycin phosphate, including its mechanism of action, pharmacokinetics, clinical studies, and potential side effects.
Clindamycin phosphate is a prodrug that is rapidly converted to its active form, clindamycin, through hydrolysis in vivo. The active clindamycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This mechanism can be either bacteriostatic or bactericidal depending on the concentration of the drug and the type of organism being targeted .
Pharmacokinetics
The pharmacokinetics of clindamycin phosphate reveal important insights into its absorption, distribution, metabolism, and elimination:
- Absorption : Clindamycin phosphate is administered via intramuscular or intravenous routes. After administration, peak serum levels of active clindamycin are reached within 1 to 3 hours .
- Distribution : The drug distributes well in body tissues but has limited penetration into the cerebrospinal fluid.
- Metabolism : Clindamycin undergoes hepatic metabolism primarily via CYP3A4 and CYP3A5 pathways .
- Elimination : The elimination half-life of active clindamycin is approximately 3 hours in adults and 2.5 hours in children. In patients with renal impairment, this half-life may be slightly prolonged .
Acne Vulgaris Treatment
Clindamycin phosphate is widely used in dermatology for the treatment of acne vulgaris. Several clinical studies have demonstrated its efficacy:
- Topical Application Efficacy : A randomized controlled trial involving 358 patients compared the effects of topical clindamycin phosphate (1%) with a hydroalcoholic vehicle over eight weeks. Results showed significant reductions in pustule and papule counts in patients treated with clindamycin compared to placebo .
- Combination Therapy : Another study assessed the efficacy of combining clindamycin phosphate with adapalene gel (0.1%). The combination resulted in a significantly greater reduction in total acne lesions compared to clindamycin alone .
- Comparative Study with Oral Tetracycline : A study comparing topical clindamycin phosphate with oral tetracycline found no significant differences in efficacy between the two treatments for moderate acne, suggesting that topical clindamycin is a viable alternative .
Adverse Effects
While generally well tolerated, clindamycin phosphate can cause side effects:
- Gastrointestinal Issues : Diarrhea was reported in some patients; however, only a few cases were deemed treatment-related .
- Local Reactions : Injection site reactions such as pain and irritation have been noted following intramuscular administration .
- Rare Blood Dyscrasias : Cases of transient neutropenia and eosinophilia have been reported but are uncommon .
Summary Table of Clinical Studies
Q & A
Basic: How is clindamycin phosphate characterized for identity and purity in pharmaceutical formulations?
Answer: Identity confirmation typically employs infrared (IR) spectroscopy, where the dried compound’s absorption spectrum is compared to a reference standard . For purity, reversed-phase liquid chromatography (HPLC) is used to quantify related substances (e.g., clindamycin, degradation products). The mobile phase composition and acceptance criteria (e.g., total impurities ≤4× the reference peak area) follow pharmacopeial guidelines .
Advanced: What methodologies optimize the encapsulation efficiency of clindamycin phosphate in liposomal delivery systems?
Answer: A four-factor orthogonal experimental design evaluates parameters like lipid composition, drug-to-lipid ratio, and sonication time. Encapsulation efficiency is maximized by screening these variables using statistical tools (e.g., ANOVA), with particle size and stability as secondary endpoints .
Advanced: How are physiologically based pharmacokinetic (PBPK) models validated for clindamycin phosphate in pediatric populations?
Answer: Adult PBPK models are first calibrated using IV pharmacokinetic data (e.g., plasma concentrations, urinary excretion fractions). Pediatric adjustments incorporate age-dependent parameters (e.g., hepatic clearance, renal function). Validation requires overlaying simulated vs. observed concentration-time profiles and assessing geometric mean fold errors (e.g., ≤2 for pediatric predictions) .
Basic: What analytical techniques determine clindamycin phosphate and degradation products in stability studies?
Answer: Stability-indicating HPLC methods with UV detection are standard. Degradation products (e.g., clindamycin 2,4-diphosphate) are quantified using gradient elution, while forced degradation studies (heat, light, pH extremes) validate method robustness. Acceptance criteria align with ICH guidelines for impurity thresholds .
Advanced: How to resolve discrepancies between predicted and observed solubility data for clindamycin phosphate in solvent mixtures?
Answer: Dielectric constant-based solubility models may fail for zwitterionic compounds like clindamycin phosphate. Validate predictions using experimental solubility curves in binary solvents (e.g., water-ethanol) and refine models by incorporating ionic interaction parameters or activity coefficients .
Advanced: How are combination therapies (e.g., clindamycin phosphate + tretinoin) evaluated in clinical trials?
Answer: Randomized, double-blind, parallel-group Phase III trials assess efficacy via lesion count reduction and Investigator’s Global Assessment (IGA). Pooled analyses of multiple studies increase statistical power, with stratification by baseline severity and meta-regression to adjust for study heterogeneity .
Basic: What are key considerations in establishing depressor substance limits for clindamycin phosphate injections?
Answer: In vivo models (e.g., anesthetized cats) measure blood pressure responses to histamine analogues. Dose-response curves determine the no-observed-effect level (NOEL), with safety margins applied (e.g., 5 mg/kg limit for hypotension risk) .
Advanced: What strategies stabilize clindamycin phosphate in benzoyl peroxide-containing formulations?
Answer: Use phosphate ester derivatives (not hydrochloride salts) for compatibility. Accelerated stability studies (40°C/75% RH for 1 month) monitor clindamycin degradation. Antioxidants (e.g., EDTA) and pH buffering (5.0–6.5) reduce free radical-mediated decomposition .
Basic: How do pharmacopeial standards guide impurity testing for clindamycin phosphate APIs?
Answer: USP monographs specify HPLC methods for organic impurities, requiring resolution of clindamycin phosphate from related compounds (e.g., clindamycin 2-phosphate). Limits are based on toxicological thresholds and batch consistency data .
Advanced: What statistical methods analyze pooled clinical trial data for clindamycin phosphate combinations?
Answer: Mixed-effects models account for inter-study variability. Covariates (e.g., baseline acne severity) are included, and efficacy endpoints (e.g., ≥50% lesion reduction) are analyzed using logistic regression with multiplicity adjustments (e.g., Bonferroni) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
